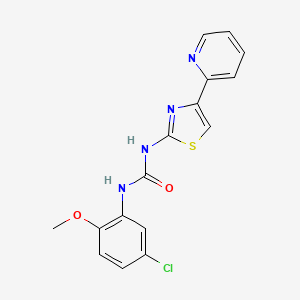

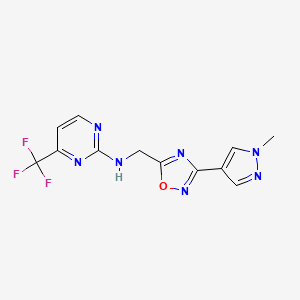

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.

科学的研究の応用

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as positive regulators of cell division and differentiation, showing cytokinin-like activity that often exceeds that of adenine compounds. They are extensively utilized in in vitro plant morphogenesis studies for their ability to enhance adventitious root formation. These compounds, including forchlorofenuron (CPPU) and thidiazuron (TDZ), have seen renewed interest in structure-activity relationship studies, leading to the identification of new urea cytokinins and derivatives with specific biological activities (Ricci & Bertoletti, 2009).

Anticancer Agents

The diaryl ureas, notably 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3. These compounds have demonstrated significant antiproliferative effects, with some showing potent inhibitory activity comparable to known cancer therapies. These findings indicate the potential of urea derivatives as anticancer agents and as potential BRAF inhibitors for further research (Jian Feng et al., 2020).

Oxidation and Complexation Studies

Studies on the oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes have shown that coordination through pyridine and thiazole nitrogen atoms results in structural differences based on the substituent positions. These findings have implications for the development of novel compounds with specific chemical and physical properties (West et al., 2003).

Dual Inhibition of PI3K and mTOR

Certain urea derivatives have been investigated for their dual inhibitory activity against PI3Ks and mTORC1, alongside their antiproliferative activities against various cancer cell lines. These studies have led to the identification of compounds that retain significant antiproliferative activity and exhibit reduced acute oral toxicity, highlighting their potential as cancer therapies with lower side effects (Xiao-Xiao Xie et al., 2015).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. These compounds demonstrate a direct relationship between inhibition efficiency and concentration, and their performance varies with temperature. The study of these derivatives offers insights into their potential applications in protecting metal surfaces against corrosion (Chaitra et al., 2016).

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c1-23-14-6-5-10(17)8-12(14)19-15(22)21-16-20-13(9-24-16)11-4-2-3-7-18-11/h2-9H,1H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTTWPVRQIGGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)

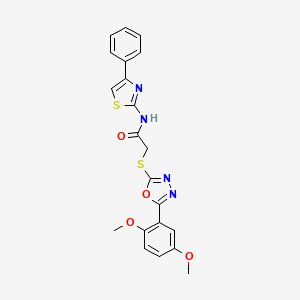

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

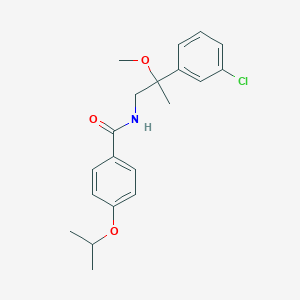

![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)

![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)

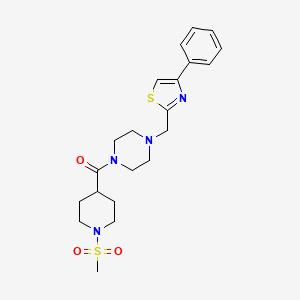

![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)